molecular formula C11H12BrN5O3 B2425515 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 313470-23-4

2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

カタログ番号: B2425515
CAS番号: 313470-23-4
分子量: 342.153
InChIキー: PVCOPUGLBAQPGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a bromine atom, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

特性

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxo-7-prop-2-enylpurin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O3/c1-3-4-16-7-8(14-10(16)12)15(2)11(20)17(9(7)19)5-6(13)18/h3H,1,4-5H2,2H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCOPUGLBAQPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often involve the use of solvents like carbon tetrachloride (CCl4) and light to facilitate the bromination process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted purine derivatives.

科学的研究の応用

Pharmacological Applications

1. Inhibition of Phosphodiesterases (PDEs)
Recent studies have highlighted the compound's role as a potent inhibitor of various phosphodiesterase isoforms. Phosphodiesterases are crucial in regulating intracellular levels of cyclic nucleotides, which are vital for numerous physiological processes. The compound has shown effectiveness against PDE1B, PDE3A, PDE4B, and PDE4D, making it a candidate for treating conditions like asthma and fibrosis due to its ability to modulate profibrotic responses in lung fibroblasts .

2. Anti-Fibrotic Effects
The compound has been investigated for its anti-fibrotic properties. In vitro studies demonstrated that it significantly reduces the proliferation of lung fibroblasts activated by TGF-β1 or fetal bovine serum (FBS). This effect is attributed to its ability to inhibit myofibroblast gene expression and reduce the expression of key profibrotic genes such as ACTA2 and COL1A1 . These findings suggest its potential use in treating pulmonary fibrosis and other fibrotic diseases.

3. Modulation of TRPA1 Channels
Another significant application involves the modulation of transient receptor potential ankyrin 1 (TRPA1) channels. The compound has been shown to exhibit antagonistic effects on TRPA1 activity, which could be beneficial in managing pain and inflammatory responses associated with various conditions .

Case Studies

Case Study 1: Anti-Fibrotic Activity
In a study focusing on the effects of 7,8-disubstituted purine derivatives on lung fibroblasts, the compound was evaluated alongside other known inhibitors. Results indicated that at concentrations ranging from 1–20 µM, it effectively inhibited FBS-induced proliferation more than reference compounds like IBMX. At higher concentrations (50 µM), the compound reduced proliferation rates significantly compared to controls .

Case Study 2: TRPA1 Channel Antagonism
In another study assessing the TRPA1 channel's role in pain modulation, the compound was tested for its ability to inhibit TRPA1 activity. It demonstrated a strong antagonistic effect at concentrations of 10 µM and 50 µM, providing insights into its potential use in pain management therapies .

Comparative Analysis of Related Compounds

To better understand the unique properties of 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, a comparative analysis with similar compounds is presented below:

Compound NamePDE InhibitionTRPA1 ModulationAnti-Fibrotic Activity
Compound AModerateWeakYes
Compound BStrongModerateNo
Target Compound Strong Strong Yes

作用機序

The mechanism of action of 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its purine core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison: Compared to similar compounds, 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is unique due to its allyl group, which can undergo various chemical reactions, providing versatility in synthetic applications. Additionally, the presence of the bromine atom allows for further functionalization through substitution reactions.

生物活性

The compound 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C12H14BrN5O3
  • Molecular Weight : 343.18 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its systematic name.

The biological activity of 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways. Protein kinases are critical in regulating cellular functions such as growth and metabolism.
  • Antioxidant Activity : There is evidence indicating that purine derivatives exhibit antioxidant properties. This activity can protect cells from oxidative stress and may contribute to the compound's therapeutic effects.
  • Anti-inflammatory Effects : Some studies have suggested that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionPotential to inhibit specific kinases involved in cancer signaling pathways
Antioxidant ActivityExhibits ability to scavenge free radicals
Anti-inflammatoryModulates inflammatory cytokine production

Case Study: Anticancer Potential

A study conducted on purine derivatives indicated that compounds with similar structures demonstrated significant anticancer activity by inhibiting tumor cell proliferation. The mechanism was attributed to the inhibition of key signaling pathways associated with cancer progression. This suggests that 2-(7-allyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide may also possess similar properties and warrants further investigation.

Pharmacological Applications

Given its potential biological activities, this compound could have several pharmacological applications:

  • Cancer Therapy : Due to its possible kinase inhibition and anticancer properties.
  • Neurological Disorders : The antioxidant properties may provide neuroprotective effects.
  • Inflammatory Diseases : Its anti-inflammatory actions could be beneficial in treating diseases such as arthritis or other chronic inflammatory conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。